
2-(Pyren-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyren-1-yl)ethan-1-ol is an organic compound that features a pyrene moiety attached to an ethanol group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The presence of the ethanol group makes this compound versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)ethan-1-ol typically involves the reaction of pyrene with ethylene oxide or ethylene glycol under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of pyrene with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach involves the reduction of 2-(Pyren-1-yl)acetaldehyde using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or catalytic hydrogenation processes. The choice of method depends on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(Pyren-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: 2-(Pyren-1-yl)acetaldehyde, 2-(Pyren-1-yl)acetic acid.
Reduction: 2-(Pyren-1-yl)ethane.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
科学的研究の応用
2-(Pyren-1-yl)ethan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Pyren-1-yl)ethan-1-ol is primarily related to its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding . These interactions can influence the behavior of biological molecules and materials, making it useful in a variety of applications.
類似化合物との比較
Similar Compounds
1-(Pyren-1-yl)ethanol: Similar structure but with a hydroxyl group directly attached to the pyrene ring.
2-(Pyren-1-yl)acetaldehyde: An oxidized form of 2-(Pyren-1-yl)ethan-1-ol.
2-(Pyren-1-yl)acetic acid: Another oxidized derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a pyrene moiety and an ethanol group, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields.
特性
CAS番号 |
93654-96-7 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC名 |
2-pyren-1-ylethanol |
InChI |
InChI=1S/C18H14O/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9,19H,10-11H2 |
InChIキー |
SQBQYJJJOFDXCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


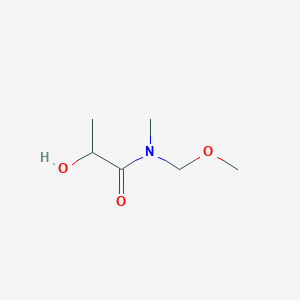
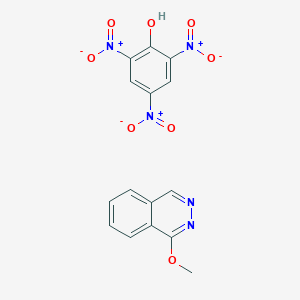
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
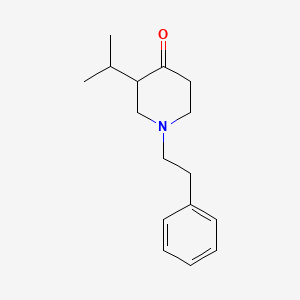
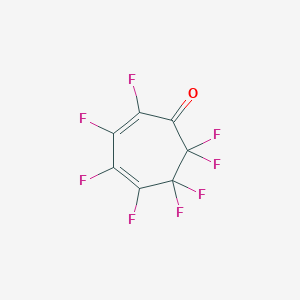
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
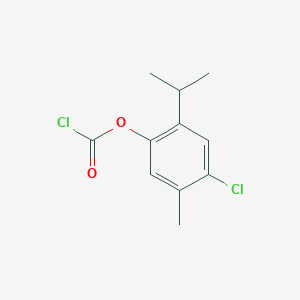

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
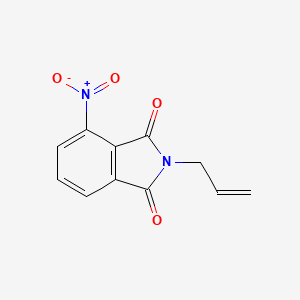
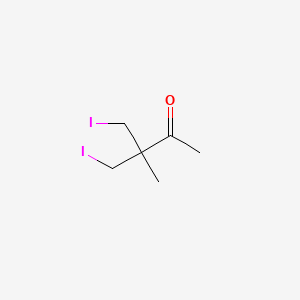
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
